![molecular formula C21H17FN4O B3303297 N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide CAS No. 920315-05-5](/img/structure/B3303297.png)
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide
Übersicht
Beschreibung
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide, commonly known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins. FIIN-3 is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, which are involved in various cellular processes such as cell growth, differentiation, and survival.
Wirkmechanismus
FIIN-3 inhibits N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by binding to the ATP-binding pocket of the kinase domain of the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have various biochemical and physiological effects. Inhibition of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by FIIN-3 leads to the inhibition of cell growth, differentiation, and survival in various cell lines. FIIN-3 has also been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, by inhibiting the proliferation of endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
FIIN-3 has several advantages for lab experiments. It is a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and has been shown to be selective for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides over other kinases. FIIN-3 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, FIIN-3 has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions, and its solubility in organic solvents is limited.
Zukünftige Richtungen
FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases. Some of the future directions for research using FIIN-3 include the identification of novel N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide isoforms that are involved in various diseases, the development of more potent and selective this compound inhibitors, and the identification of novel downstream signaling pathways that are affected by this compound inhibition.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins, especially the this compound family of proteins. FIIN-3 has several advantages for lab experiments, including its potency and selectivity for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides. However, it also has some limitations, including its limited solubility in organic solvents. FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases.
Wissenschaftliche Forschungsanwendungen
FIIN-3 has been widely used in scientific research to study the mechanism of action of various proteins, especially the N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide family of proteins. N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to various diseases such as cancer and skeletal disorders. FIIN-3 has been shown to be a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides, and its use has led to the identification of novel therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-4-[(7-fluoroindazol-1-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-5-3-4-16-12-24-26(20(16)17)13-14-8-10-15(11-9-14)21(27)25-19-7-2-1-6-18(19)23/h1-12H,13,23H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMAKPHQNCNLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC=C4F)C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731574 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920315-05-5 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.